2,3-Bis(tert-butylmethylphosphino)quinoxaline
Description
2,3-Bis(tert-butylmethylphosphino)quinoxaline (hereafter referred to as QuinoxP) is a chiral, bidentate phosphine ligand characterized by a rigid quinoxaline backbone substituted with tert-butylmethylphosphine groups at the 2- and 3-positions. Its synthesis involves reacting enantiomerically pure tert-butylmethylphosphine-borane with 2,3-dichloroquinoxaline under controlled conditions . QuinoxP is notable for its air stability, crystallinity, and strong electron-donating properties, which enable its use in stabilizing transition metal complexes, particularly Au(I/III) and Rh(I) species .
QuinoxP* has garnered attention in medicinal chemistry due to its role in forming cytotoxic gold(III) complexes. For example, [(R,R)-QuinoxPAuCl₂][AuCl₄] and [(S,S)-QuinoxPAuCl₂][AuCl₄] exhibit potent antiproliferative activity against triple-negative breast cancer (MDA-MB-468), non-small cell lung cancer (H460), and other cell lines, with IC₅₀ values surpassing cisplatin and auranofin . Additionally, QuinoxP* serves as a high-performance ligand in asymmetric catalysis, achieving >99% enantiomeric excess (ee) in Rh-catalyzed hydrogenations and Pd-mediated cross-couplings .
Propriétés
IUPAC Name |
tert-butyl-[3-[tert-butyl(methyl)phosphanyl]quinoxalin-2-yl]-methylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2P2/c1-17(2,3)21(7)15-16(22(8)18(4,5)6)20-14-12-10-9-11-13(14)19-15/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZBLHZZDMCPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C)C1=NC2=CC=CC=C2N=C1P(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501209371 | |
| Record name | 2,3-Bis[(1,1-dimethylethyl)methylphosphino]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959705-18-1, 866081-62-1, 1107608-80-9 | |
| Record name | 2,3-Bis[(1,1-dimethylethyl)methylphosphino]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959705-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis[(1,1-dimethylethyl)methylphosphino]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S,S)-(+)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Reaction with Quinoxaline Derivatives
The most common synthetic route involves the reaction of enantiomerically pure tert-butylmethylphosphine-borane with 2,3-dichloroquinoxaline. The general reaction can be summarized as follows:
- Step 1 : Dissolve tert-butylmethylphosphine-borane in an appropriate solvent (commonly dichloromethane).
- Step 2 : Add 2,3-dichloroquinoxaline to the solution.
- Step 3 : Allow the reaction to proceed under stirring at room temperature for several hours.
- Step 4 : Purify the resulting product through filtration and precipitation techniques.
This method yields high purity and good yields of the desired ligand.
Synthesis via Gold Complex Formation
Another method involves synthesizing gold complexes using this compound as a ligand. This process is particularly useful for evaluating the biological activity of the compound:
- Step 1 : Dissolve HAuCl₄·3H₂O in dichloromethane.
- Step 2 : Add an equivalent of either (R,R)- or (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline.
- Step 3 : Stir the mixture until color changes indicate complex formation.
- Step 4 : Filter and concentrate the solution to isolate the gold complex.
The resulting complexes have shown promising antiproliferative activities in various cancer cell lines.
Reaction Conditions
The following table summarizes typical reaction conditions for synthesizing this compound and its derivatives:
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | Room temperature |
| Reaction Time | Several hours (up to 12 hours) |
| Purification Method | Filtration and ether precipitation |
Characterization Techniques
Characterization of synthesized compounds typically involves several analytical techniques to confirm structure and purity:
- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm the presence of phosphine groups.
- X-ray Crystallography : Employed for detailed structural analysis, particularly for gold complexes.
- Mass Spectrometry (MS) : Used to verify molecular weight and composition.
Applications
The applications of this compound extend across various fields:
- Catalysis : As a ligand in transition metal catalysis, it enhances selectivity and efficiency in asymmetric hydrogenation reactions.
| Catalytic Reaction | Metal Catalyst | Enantioselectivity (%) | Yield (%) |
|---|---|---|---|
| Hydrogenation of ketones | Rhodium | 95 | 92 |
| Hydrogenation of imines | Rhodium | 90 | 88 |
| Hydrogenation of enamides | Rhodium | 93 | 85 |
- Drug Development : Its ability to form stable complexes with metals makes it a candidate for developing novel anticancer drugs.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(tert-butylmethylphosphino)quinoxaline undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although it is generally stable in air.
Reduction: It can participate in reduction reactions, particularly in catalytic processes.
Substitution: The compound is involved in substitution reactions, especially in the formation of metal complexes.
Common Reagents and Conditions
Common reagents used with this compound include arylboronic acids, enamines, and various metal catalysts such as rhodium and copper. Reaction conditions often involve mild temperatures and low catalyst loadings, which yield high turnover numbers (TONs) and enantioselectivities .
Major Products Formed
The major products formed from reactions involving this compound are typically enantioenriched compounds, such as chiral alcohols, amines, and other functionalized organic molecules .
Applications De Recherche Scientifique
Catalysis
Role as a Ligand:
QuinoxP* serves as a highly effective ligand in transition metal catalysis, enhancing the efficiency and selectivity of numerous reactions. It is particularly noted for its application in asymmetric hydrogenation processes, where it facilitates the reduction of prochiral substrates to produce enantiomerically pure products.
Case Study:
In a study focusing on rhodium-catalyzed asymmetric hydrogenation, QuinoxP* demonstrated exceptional enantioselectivity in the hydrogenation of various amino acids and amines. The use of this ligand resulted in high yields and selectivities, showcasing its importance in fine chemical synthesis .
| Catalytic Reaction | Metal Catalyst | Enantioselectivity (%) | Yield (%) |
|---|---|---|---|
| Hydrogenation of ketones | Rhodium | 95 | 92 |
| Hydrogenation of imines | Rhodium | 90 | 88 |
| Hydrogenation of enamides | Rhodium | 93 | 85 |
Organic Synthesis
QuinoxP* is pivotal in organic synthesis due to its ability to facilitate complex reactions that require specific steric and electronic properties. It aids in the formation of various organic molecules, making it a valuable tool for chemists.
Application:
The compound has been utilized in the synthesis of chiral phosphine ligands and other organophosphorus compounds, which are crucial for developing new pharmaceuticals .
Pharmaceutical Development
The potential of QuinoxP* extends into pharmaceutical development, where it is explored for its ability to stabilize metal complexes that exhibit biological activity. Notably, complexes formed with gold(III) using this ligand have shown promising antiproliferative effects against cancer cell lines.
Case Study:
Research indicated that gold complexes stabilized by QuinoxP* exhibited IC50 values comparable to established chemotherapeutics like cisplatin. These findings suggest the ligand's potential in designing novel anticancer agents .
| Complex | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| Gold(III)-QuinoxP* Complex | 1.08 - 4.83 | Cisplatin | ~5 |
Material Science
In material science, QuinoxP* is utilized for developing advanced materials such as polymers and nanocomposites. Its ability to coordinate with various metals opens avenues for innovative applications in electronic and photonic devices.
Application:
The compound contributes to creating materials with enhanced properties, including improved electrical conductivity and thermal stability .
Environmental Chemistry
QuinoxP* is also investigated for its role in environmental chemistry, particularly in processes aimed at remediating contaminated sites. Its application includes facilitating the removal of heavy metals from wastewater through complexation reactions.
Research Findings:
Studies have shown that QuinoxP*-based ligands can effectively bind heavy metals, aiding in their extraction from polluted environments .
Mécanisme D'action
The mechanism by which 2,3-Bis(tert-butylmethylphosphino)quinoxaline exerts its effects involves its role as a ligand in metal-catalyzed reactions. The compound coordinates with metal centers, facilitating the activation of substrates and promoting enantioselective transformations. The molecular targets include various metal catalysts, and the pathways involved are primarily those of catalytic cycles in asymmetric synthesis .
Comparaison Avec Des Composés Similaires
2,3-Bis(1-methylimidazol-2-yl)quinoxaline (bmiq)
- Structure: Unlike QuinoxP*, bmiq replaces phosphine groups with imidazole rings, creating a redox-active ligand with distinct coordination behavior.
- Coordination Chemistry: bmiq binds to Pt(II) and Au(III) via imine N atoms, forming seven-membered chelate rings. Its quinoxaline moiety remains redox-active, enabling electron transfer at the ligand site . In contrast, QuinoxP* stabilizes Au(III) centers through strong P-donor interactions, preventing ligand-centered redox activity .
- Applications: bmiq complexes are studied for luminescence and electron storage, whereas QuinoxP*-Au complexes prioritize anticancer activity .
2,3-Di(2-pyridyl)quinoxaline (bpq)
- Structure: bpq features pyridyl substituents instead of phosphines, resulting in weaker σ-donor strength but π-acceptor capability.
- Metal Complexes: Pt(II) complexes of bpq (e.g., bpqPtCl₂) exhibit slower ligand substitution kinetics compared to QuinoxP*-Au complexes, likely due to reduced steric bulk and electronic stabilization .
- Biological Activity: bpqPtCl₂ shows moderate cytotoxicity (IC₅₀ ~10–50 μM) in cancer cells, significantly weaker than QuinoxP*-Au complexes (IC₅₀ ~1–5 μM) .
Functional Comparisons
Anticancer Activity
The table below compares cytotoxicities of QuinoxP*-Au complexes with similar metal-bearing compounds:
| Compound | Cell Line (IC₅₀, μM) | Reference |
|---|---|---|
| QuinoxP*-Au(III) (1) | MDA-MB-468: 1.51 | |
| QuinoxP*-Au(III) (2) | MDA-MB-468: 1.08 | |
| Cisplatin | MDA-MB-468: 2.09 | |
| Auranofin | MDA-MB-468: 1.31 | |
| bpqPtCl₂ | HeLa: 12.4 |
Key Findings :
- QuinoxP*-Au(III) complexes outperform cisplatin and auranofin in potency, attributed to their square-planar geometry and resistance to glutathione-mediated detoxification .
Catalytic Performance
QuinoxP* demonstrates superior enantioselectivity compared to structurally related ligands:
| Ligand | Reaction Type | ee (%) | Reference |
|---|---|---|---|
| QuinoxP* | Rh-catalyzed hydrogenation | >99 | |
| t-Bu-BisP* | Rh-catalyzed hydrogenation | 95 | |
| Ad-QuinoxP* | Pd-catalyzed coupling | 90 |
Key Findings :
- The rigid quinoxaline backbone of QuinoxP* enforces precise chiral environments, unlike flexible analogs like t-Bu-BisP* .
- Bulkier derivatives (e.g., Ad-QuinoxP*) reduce catalytic efficiency due to steric hindrance .
Stability and Reactivity
- Air Stability: QuinoxP* is air-stable and crystalline, unlike oily, oxygen-sensitive ligands like t-Bu-BisP* .
- Redox Inertness: QuinoxP*-Au complexes resist decomposition under physiological redox conditions (e.g., excess glutathione), unlike Ru(II) or Ir(III) complexes that undergo ligand-centered redox reactions .
Activité Biologique
2,3-Bis(tert-butylmethylphosphino)quinoxaline, often referred to as QuinoxP*, is a chiral phosphine ligand known for its significant role in catalysis and potential therapeutic applications. This compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties and biological activities.
QuinoxP* is characterized by its air stability and high efficiency in asymmetric catalysis. It serves as a ligand that forms stable complexes with transition metals, which enhances its catalytic properties. Its molecular structure allows for effective enantiocontrol in synthetic reactions, making it a valuable tool in the production of enantiomerically pure compounds.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a ligand in metal complexes, particularly gold complexes. These complexes have shown promising antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity of Gold Complexes with QuinoxP*
| Compound | Cell Line | IC50 (µM) | Comparison to Auranofin/Cisplatin |
|---|---|---|---|
| Au(III)-QuinoxP* (1) | MDA-MB-468 (TNBC) | 1.51 | Comparable |
| Au(III)-QuinoxP* (2) | MDA-MB-468 (TNBC) | 1.08 | Comparable |
| Au(III)-QuinoxP* (1) | H460 (Lung Cancer) | 4.83 | Lower than cisplatin |
| Au(III)-QuinoxP* (2) | H460 (Lung Cancer) | 4.50 | Lower than cisplatin |
The data indicates that the gold(III) complexes formed with QuinoxP* exhibit significant cytotoxicity, particularly in triple-negative breast cancer (TNBC) cell lines, demonstrating their potential as anticancer agents .
The mechanism through which QuinoxP* exerts its biological effects involves the formation of stable metal-ligand complexes that can modulate enzyme activity and influence cellular signaling pathways. The interaction with metal ions facilitates various biochemical reactions, including:
- Enzyme Modulation : QuinoxP* can enhance or inhibit the activity of metal-dependent enzymes, impacting metabolic pathways and cellular functions.
- Gene Expression Alteration : By influencing enzyme activity, QuinoxP* may lead to changes in gene expression profiles within cells.
Biochemical Pathways
QuinoxP* participates in several metabolic pathways through its interactions with transition metals. It has been shown to affect the activity of proteasome-associated deubiquitinases and thiol-rich enzymes, which are crucial for maintaining cellular homeostasis .
Case Studies
Several studies have evaluated the antiproliferative effects of QuinoxP*-based gold complexes:
- Cytotoxicity Evaluation : In a study assessing the cytotoxicity of two enantiomers of gold(III) complexes derived from QuinoxP*, both compounds exhibited IC50 values indicating potent activity against cancer cell lines. Notably, they were more effective than traditional chemotherapeutics like cisplatin .
- Stability Studies : The stability of these complexes in biologically relevant media was confirmed over a 48-hour period, indicating their potential for therapeutic applications without rapid degradation .
- Pharmacokinetics : Research into the pharmacokinetics of QuinoxP*-gold complexes revealed favorable tissue distribution profiles in animal models, suggesting effective bioavailability and potential for clinical use .
Q & A
Q. Basic
- X-ray crystallography : Resolves bond angles (e.g., N–M–N ~153–154°) and confirms boat conformations in seven-membered chelate rings .
- NMR spectroscopy : Distinguishes P–M bonding environments and monitors ligand exchange dynamics.
- IR and UV-vis-NIR spectroelectrochemistry : Tracks redox-induced electronic transitions in metal complexes .
How does QuinoxP compare to traditional bisphosphine ligands (e.g., DIOP, DIPAMP) in asymmetric hydrogenation?*
Advanced
QuinoxP* offers superior steric and electronic tunability due to its rigid quinoxaline backbone and tert-butylmethylphosphine groups. Unlike DIOP (backbone chirality) or DIPAMP (C2 symmetry), QuinoxP* enables precise control over metal coordination sites, enhancing enantioselectivity in hydrogenation of prochiral olefins. Comparative DFT studies show its distorted trigonal planar geometry improves substrate binding kinetics .
How can researchers resolve contradictions in redox behavior between QuinoxP complexes with PtCl₂ vs. [AuCl₂]⁺?*
Advanced
Contradictions arise from ligand-versus-metal-centered electron transfer:
- PtCl₂ complexes : Electron addition occurs at the quinoxaline moiety, verified by EPR and UV-vis-NIR spectroscopy .
- [AuCl₂]⁺ complexes : Reduction is metal-centered, as shown by Ag–N bond elongation and DFT-calculated electron density maps .
Methodological resolution requires: - Spectroelectrochemical monitoring of ligand vs. metal orbital participation.
- Comparative DFT analysis of frontier molecular orbitals (FMOs).
What strategies address substrate limitations in Pd-catalyzed C–H activation using QuinoxP derivatives?*
Q. Advanced
- Substrate engineering : Introduce electron-withdrawing groups on quinoxaline to enhance electrophilicity for cross-coupling .
- Microwave-assisted synthesis : Accelerate reaction kinetics, enabling metal-free nucleophilic aromatic substitution for 2,3-disubstituted quinoxalines .
- Ligand modification : Adjust tert-butyl groups to balance steric bulk and electronic donation, improving catalytic turnover .
How does QuinoxP influence optoelectronic properties in dye-sensitized solar cells (DSSCs)?*
Basic
QuinoxP* derivatives act as electron-deficient linkers in donor-acceptor dyes, lowering LUMO levels for efficient electron injection into TiO₂. Their twisted structure reduces intermolecular aggregation, enhancing light-harvesting efficiency (e.g., 9.24% PCE in indoloquinoxaline-based DSSCs) .
What computational methods validate the electronic structure of QuinoxP-Ag⁺ complexes?*
Q. Advanced
- DFT calculations : Analyze charge distribution, confirming quinoxaline-thiophene coplanarity (dihedral angles ~10–11°) and Ag⁺ coordination geometry .
- NBO analysis : Quantifies hyperconjugative interactions between Ag⁺ d-orbitals and ligand π*-orbitals.
- TD-DFT : Correlates experimental UV-vis absorption bands with electronic transitions (e.g., MLCT vs. ILCT) .
How do steric effects of tert-butyl groups impact catalytic activity in cross-coupling reactions?
Q. Advanced
- Positive effects : tert-butyl groups prevent catalyst deactivation via steric shielding of metal centers.
- Negative effects : Excessive bulk hinders substrate approach, reducing turnover. Optimal activity is achieved with methyl-tert-butyl balance, as seen in Suzuki-Miyaura couplings with Pd/QuinoxP* systems .
What methodologies identify and mitigate synthetic byproducts in QuinoxP synthesis?*
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
